molecular formula C8H6BrNO2 B13983302 7-Bromo-2-methyl-1,2-benzoxazol-3-one

7-Bromo-2-methyl-1,2-benzoxazol-3-one

Cat. No.: B13983302
M. Wt: 228.04 g/mol
InChI Key: HAWZFSBYPPQCBR-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,2-benzoxazol-3-one is a heterocyclic compound featuring a benzoxazolone core (a benzene ring fused with an oxazolone ring). The bromine substituent is located at the 7-position of the benzene ring, while a methyl group is attached to the 2-position of the oxazolone moiety. Its molecular formula is C₈H₆BrNO₂, with a calculated molecular weight of 228.04 g/mol.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

7-bromo-2-methyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H6BrNO2/c1-10-8(11)5-3-2-4-6(9)7(5)12-10/h2-4H,1H3

InChI Key

HAWZFSBYPPQCBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(O1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,2-benzoxazol-3-one typically involves the cyclization of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform solvent . The reaction proceeds through acylation followed by intramolecular cyclization.

Industrial Production Methods: While specific industrial production methods for 7-Bromo-2-methyl-1,2-benzoxazol-3-one are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-1,2-benzoxazol-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-2-methyl-1,2-benzoxazol-3-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . Molecular docking studies have shown that the compound can bind to specific sites on these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and heterocyclic derivatives with overlapping substituents or core motifs. Data are derived from the provided evidence and calculated properties where applicable.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) XLogP<sup>3</sup> Key Properties/Notes
7-Bromo-2-methyl-1,2-benzoxazol-3-one Benzoxazolone 7-Br, 2-CH₃ C₈H₆BrNO₂ 228.04 (calculated) N/A Theoretical data; no experimental reports
5-Bromobenzo[d]isoxazol-3(2H)-one Benzoxazolone 5-Br C₇H₄BrNO₂ 214.02 N/A CAS 65685-50-9; commercial availability noted
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Isoquinolinone 7-Br, 2-CH₃ C₁₀H₁₀BrNO 240.10 1.6 Higher lipophilicity; bicyclic structure

Key Comparison Points

Structural Variations: Bromine Position: The 5-bromo benzoxazolone isomer (CAS 65685-50-9) differs in bromine placement, which alters electronic effects. Bromine at the 7-position (target compound) may influence steric interactions in substitution reactions compared to the 5-position.

Physicochemical Properties: Molecular Weight: The target compound (228.04 g/mol) is intermediate between the lighter 5-bromo benzoxazolone (214.02 g/mol) and the heavier isoquinolinone analog (240.10 g/mol). Lipophilicity: The isoquinolinone derivative’s XLogP<sup>3</sup> of 1.6 suggests higher membrane permeability than benzoxazolones, where oxygen atoms likely increase polarity.

Synthetic Considerations: Benzoxazolones are typically synthesized via cyclization of o-aminophenol derivatives. Bromination at specific positions depends on directing groups (e.g., methyl at 2-position may sterically hinder electrophilic substitution).

Biological Relevance: Benzoxazolones are associated with kinase inhibition and antimicrobial activity. Bromine’s position (5 vs. 7) may modulate target binding, as seen in related pharmaceuticals . Isoquinolinones are explored for CNS activity; the bicyclic structure may enhance metabolic stability compared to benzoxazolones .

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